4'-Isopropylisoflavone
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Overview
Description
3-(4-Isopropylphenyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-isopropylbenzaldehyde with a suitable diketone in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone ring into dihydrochromones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the chromone ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones.
Scientific Research Applications
3-(4-Isopropylphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenyl isocyanate: This compound shares the 4-isopropylphenyl group but has different reactivity and applications.
4-Isopropylphenol: Another related compound with similar structural features but different functional groups and properties.
Uniqueness
3-(4-Isopropylphenyl)-4H-chromen-4-one is unique due to its chromone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
36136-92-2 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O2/c1-12(2)13-7-9-14(10-8-13)16-11-20-17-6-4-3-5-15(17)18(16)19/h3-12H,1-2H3 |
InChI Key |
AEWGNLRDPNOCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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